CYP3A4 Inhibition: 39-Fold Greater Potency of the N-Methoxymethyl Analog Relative to the N-Methyl Analog
In a direct head-to-head comparison using the same assay format (human CYP3A4 expressed in insect supersomes, midazolam 1′-hydroxylation), 1-(methoxymethyl)-1H-benzo[d]imidazol-2(3H)-one inhibited CYP3A4 with an IC₅₀ of 233 nM, whereas the corresponding 1-methyl analog (1-methyl-1H-benzo[d]imidazol-2(3H)-one) exhibited an IC₅₀ of 9,200 nM [1]. The methoxymethyl substitution therefore produces a ~39-fold enhancement in CYP3A4 inhibitory potency. This large potency differential indicates that the ether oxygen engages in a specific polar interaction within the CYP3A4 active site that is absent in the N-methyl congener [1].
| Evidence Dimension | CYP3A4 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 233 nM |
| Comparator Or Baseline | 1-Methyl-1H-benzo[d]imidazol-2(3H)-one: IC₅₀ = 9,200 nM |
| Quantified Difference | ~39-fold greater potency (target vs. comparator) |
| Conditions | Human CYP3A4 expressed in insect supersomes; midazolam 1′-hydroxylation assay; substrate: midazolam |
Why This Matters
For screening programs where CYP3A4 inhibition is either a desired pharmacological endpoint or a liability to be avoided, the 39-fold difference means that the N-methyl analog cannot serve as a potency-matched surrogate for the methoxymethyl derivative.
- [1] BindingDB. BDBM50568243 (CHEMBL4846752): CYP3A4 IC₅₀ 233 nM; BDBM190404 (US9180183, SC12): 1-methyl analog CYP3A4 IC₅₀ 9,200 nM. https://www.bindingdb.org/ (accessed 2025). View Source
